N,2-dimethyl-5-nitrobenzenesulfonamide
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Overview
Description
N,2-dimethyl-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H10N2O4S. It is a derivative of benzenesulfonamide, featuring both nitro and methyl substituents on the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-5-nitrobenzenesulfonamide typically involves the nitration of N,2-dimethylbenzenesulfonamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Reduction: N,2-dimethyl-5-aminobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation: N,2-dimethyl-5-nitrobenzenesulfonic acid.
Scientific Research Applications
N,2-dimethyl-5-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,2-dimethyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-nitrobenzenesulfonamide: Similar structure but lacks the second methyl group.
N-methyl-5-nitrobenzenesulfonamide: Similar structure but lacks one of the methyl groups.
5-nitrobenzenesulfonamide: Lacks both methyl groups.
Uniqueness
N,2-dimethyl-5-nitrobenzenesulfonamide is unique due to the presence of both nitro and two methyl groups, which influence its chemical reactivity and biological activity. The combination of these substituents allows for specific interactions and reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
N,2-dimethyl-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-6-3-4-7(10(11)12)5-8(6)15(13,14)9-2/h3-5,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSFUJMMCVWGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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